molecular formula C3H6LiO3 B047018 Lithium lactate CAS No. 867-55-0

Lithium lactate

Cat. No.: B047018
CAS No.: 867-55-0
M. Wt: 97.0 g/mol
InChI Key: MCPIIUKZBQXOSD-UHFFFAOYSA-N
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Description

Lithium lactate is a chemical compound that is a salt of lithium and lactic acid. Its chemical formula is CH₃CH(OH)COOLi, and it is known for its amorphous solid form and high solubility in water . This compound is used in various applications, including pharmaceuticals and industrial processes.

Mechanism of Action

Target of Action

Lithium lactate, a salt of lithium and lactic acid, is primarily used in the treatment of bipolar affective disorder . The primary targets of this compound are the neurotransmitters dopamine and glutamate . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .

Mode of Action

This compound interacts with its targets by altering the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons, particularly the anaplerotic pyruvate carboxylation (PC) . Lithium also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes .

Pharmacokinetics

This compound exhibits profoundly different pharmacokinetics compared to the more common FDA-approved salt, lithium carbonate . It results in elevated lithium plasma levels at 2 hours but peaks at 24 hours post-dose and is eliminated rapidly .

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection and anti-suicidal properties . It has been shown to increase BDNF and attenuate the release of several inflammatory cytokines from activated microglia . It also reduces suicidality in patients with neuropsychiatric disorders .

Action Environment

This compound is an amorphous solid that dissolves very well in water and organic solvents . It demonstrates optical isomerism and emits acrid smoke when heated to decomposition . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Lithium Lactate is naturally produced in animals through the fermentation of pyruvate via lactate dehydrogenase during normal metabolism and exercise . It interacts with various enzymes and proteins, playing vital roles in various biological processes .

Cellular Effects

This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Lithium lactate can be synthesized through the neutralization of lactic acid with lithium hydroxide. The reaction is as follows :

LiOH+CH3CH(OH)COOHCH3CH(OH)COOLi+H2O\text{LiOH} + \text{CH}_3\text{CH(OH)COOH} \rightarrow \text{CH}_3\text{CH(OH)COOLi} + \text{H}_2\text{O} LiOH+CH3​CH(OH)COOH→CH3​CH(OH)COOLi+H2​O

In industrial settings, this compound can also be produced by dissolving lactic acid in a lithium bicarbonate solution, with careful adjustment of pH and temperature .

Chemical Reactions Analysis

Lithium lactate undergoes various chemical reactions, including:

Common reagents used in these reactions include triphosgene for oxidation and hydrogen peroxide for reduction . Major products formed from these reactions include lactic acid-O-internal anhydride and other lithium salts.

Comparison with Similar Compounds

Lithium lactate can be compared with other similar compounds, such as:

    Sodium lactate: Similar in structure but contains sodium instead of lithium.

    Potassium lactate: Contains potassium instead of lithium.

    Calcium lactate: Contains calcium instead of lithium.

This compound is unique due to its specific applications in mood stabilization and its role in preparing advanced lithium-based materials .

Properties

CAS No.

867-55-0

Molecular Formula

C3H6LiO3

Molecular Weight

97.0 g/mol

IUPAC Name

lithium;2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);

InChI Key

MCPIIUKZBQXOSD-UHFFFAOYSA-N

SMILES

[Li+].CC(C(=O)[O-])O

Isomeric SMILES

[Li+].CC(C(=O)[O-])O

Canonical SMILES

[Li].CC(C(=O)O)O

Key on ui other cas no.

27848-80-2
867-55-0
27848-81-3

Pictograms

Irritant

Synonyms

Lactic Acid Monolithium Salt;  2-Hydroxypropanoic Acid Monolithium Salt;  Lithium 2-Hydroxypropionate;  Lithium DL-Lactate;  Lithium α-Hydroxypropionate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium lactate
Reactant of Route 2
Lithium lactate
Reactant of Route 3
Lithium lactate
Reactant of Route 4
Lithium lactate
Reactant of Route 5
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Reactant of Route 6
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